2,2-difluoro-3-methylbutyl trifluoromethanesulfonate
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Overview
Description
2,2-difluoro-3-methylbutyl trifluoromethanesulfonate: is an organic compound with the molecular formula C6H9F5O3S. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by the presence of both difluoro and trifluoromethanesulfonate groups, which contribute to its reactivity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-3-methylbutyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-3-methylbutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as pyridine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-difluoro-3-methylbutyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2,2-difluoro-3-methylbutyl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the carbon atom adjacent to it highly electrophilic. This electrophilicity facilitates nucleophilic attack, leading to various substitution reactions .
Comparison with Similar Compounds
- 2,2-difluoroethyl trifluoromethanesulfonate
- 2,2,2-trifluoroethyl trifluoromethanesulfonate
- 2,3-difluorobenzotrifluoride
Uniqueness: 2,2-difluoro-3-methylbutyl trifluoromethanesulfonate is unique due to the presence of both difluoro and trifluoromethanesulfonate groups, which provide a combination of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and fluorinated compounds .
Properties
CAS No. |
476415-69-7 |
---|---|
Molecular Formula |
C6H9F5O3S |
Molecular Weight |
256.2 |
Purity |
95 |
Origin of Product |
United States |
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